molecular formula C6H11NO2 B1428780 6-Hydroxyazepan-2-one CAS No. 1292369-55-1

6-Hydroxyazepan-2-one

Cat. No. B1428780
M. Wt: 129.16 g/mol
InChI Key: HEQOFYJVQMAVHS-UHFFFAOYSA-N
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Description

“6-Hydroxyazepan-2-one” is a chemical compound with the CAS Number: 1292369-55-1 . It has a molecular weight of 129.16 and its IUPAC name is also 6-hydroxyazepan-2-one . The compound is typically stored in a dry environment at room temperature . It is available in powder form .


Molecular Structure Analysis

The InChI code for “6-Hydroxyazepan-2-one” is 1S/C6H11NO2/c8-5-2-1-3-6(9)7-4-5/h5,8H,1-4H2,(H,7,9) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“6-Hydroxyazepan-2-one” has a molecular formula of C6H11NO2 . It is stored in a sealed container in a dry environment at room temperature . The compound is available in powder form .

Scientific Research Applications

Synthesis and Structural Study

6-Hydroxyazepan-2-one has been identified in some mixed siderophores as a chelating subunit. A study investigated its coordination chemistry with various tetravalent cations, revealing its potential in forming metal complexes. These complexes with metals like zirconium, hafnium, cerium, thorium, and uranium exhibited varied coordination geometries, highlighting the compound's versatility in binding to different metals (Jewula et al., 2015).

Antioxidant and Anti-inflammatory Properties

Research has shown that hydroxyl-1,5-benzodiazepines, a class of compounds including 6-Hydroxyazepan-2-one derivatives, possess antioxidant properties and inhibit lipid peroxidation. One study found these compounds effective as inhibitors of lipoxygenase and lipid peroxidation, with some derivatives also exhibiting anti-inflammatory effects in vivo (Neochoritis et al., 2010).

Renal Vasodilator Activity

Certain derivatives of 6-Hydroxyazepan-2-one, such as 6-halo-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, were found to be potent D-1 dopamine agonists with significant renal vasodilator properties. This suggests potential applications in conditions requiring modulation of renal blood flow (Weinstock et al., 1986).

Neuroprotective Effects

2-Benzazepine Nitrones, analogs of 6-Hydroxyazepan-2-one, have shown potential in protecting dopaminergic neurons against oxidative toxicity. This suggests their possible use in treating neurodegenerative disorders like Parkinson's disease (Soto-Otero et al., 2012).

Immunomodulatory Effects

The compound 1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, related to 6-Hydroxyazepan-2-one, and its synthesized benzoxazepine derivatives have exhibited significant immunomodulatory effects. These compounds were effective in inhibiting the respiratory burst of human polymorphonuclear leukocytes and impacted chemotactic migration, indicating potential as immunomodulatory agents (Khaleghi et al., 2014).

Safety And Hazards

The safety data sheet for “6-Hydroxyazepan-2-one” indicates that it has a GHS07 signal word of "Warning" . The hazard statements include H302, H315, and H319 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

6-hydroxyazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-5-2-1-3-6(9)7-4-5/h5,8H,1-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQOFYJVQMAVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxyazepan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M David, H Dhimane - Synlett, 2004 - thieme-connect.com
We describe a practical synthesis of protected (3S, 6R)-6-hydroxy-cyclolysine derivatives starting from cyclic l-lysine. Evaluation of the electrochemical oxidation of various protected …
Number of citations: 2 www.thieme-connect.com

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